molecular formula C13H15ClN2O3 B14575360 Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate CAS No. 61364-10-1

Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate

Cat. No.: B14575360
CAS No.: 61364-10-1
M. Wt: 282.72 g/mol
InChI Key: YOKPTZVBIVLOOO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethyl ester, and a hydrazinylidene moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-prop-2-enoxyphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenylhydrazine derivatives.

Properties

CAS No.

61364-10-1

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H15ClN2O3/c1-3-9-19-11-8-6-5-7-10(11)15-16-12(14)13(17)18-4-2/h3,5-8,15H,1,4,9H2,2H3

InChI Key

YOKPTZVBIVLOOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OCC=C)Cl

Origin of Product

United States

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